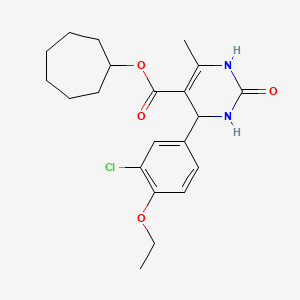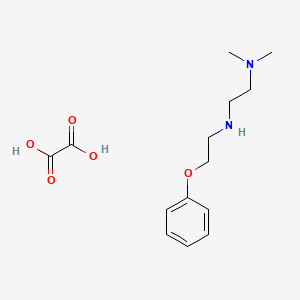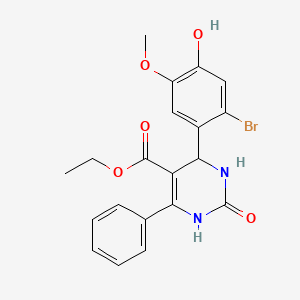![molecular formula C19H19ClN2O5S B4162925 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4162925.png)
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid
Overview
Description
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the 4-chlorophenylthio and ethoxyethyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of 4-Chlorophenylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the benzimidazole core using 4-chlorophenylthiol.
Attachment of Ethoxyethyl Group: The ethoxyethyl group is introduced via an etherification reaction, typically using ethylene oxide or its derivatives.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the synthesized compound with oxalic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ether and thioether bonds, yielding simpler fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The 4-chlorophenylthio group may enhance the compound’s binding affinity and specificity. The ethoxyethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid can be compared with other benzimidazole derivatives, such as:
- 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate
- 2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The unique combination of the 4-chlorophenylthio and ethoxyethyl groups in this compound distinguishes it from other related compounds.
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.C2H2O4/c18-14-5-7-15(8-6-14)22-12-11-21-10-9-20-13-19-16-3-1-2-4-17(16)20;3-1(4)2(5)6/h1-8,13H,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJXJICKGVLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOCCSC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4162854.png)
![5-oxo-N-1,3-thiazol-2-yl-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162864.png)

![N-(2-methoxy-4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162871.png)
![N',N'-dimethyl-N-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B4162873.png)
![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4162876.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162900.png)




![N-(2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4162933.png)
![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
